methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate
Description
Methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a phenyl group at position 5 and a pyrazole-derived propanoyl amide moiety at position 2.
Properties
Molecular Formula |
C19H20N4O3S |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
methyl 2-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoylamino]-5-phenyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H20N4O3S/c1-11-14(12(2)23-22-11)9-10-15(24)20-19-21-16(18(25)26-3)17(27-19)13-7-5-4-6-8-13/h4-8H,9-10H2,1-3H3,(H,22,23)(H,20,21,24) |
InChI Key |
XVIZHCFQXJJCCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrazole Ring: Starting with a precursor such as 3,5-dimethyl-1H-pyrazole, the pyrazole ring is synthesized through cyclization reactions involving hydrazine and diketones under acidic or basic conditions.
Thiazole Ring Construction: The thiazole ring is often constructed via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Esterification: The final step involves esterification to introduce the methyl ester group, often using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols can replace the methoxy group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, HOBt.
Catalysts: Acid catalysts for esterification, bases for amide bond formation.
Major Products
Oxidation: Formation of hydroxylated or ketone derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of amides or esters with different alkyl or aryl groups.
Scientific Research Applications
Biological Activities
Research surrounding pyrazole and thiazole derivatives indicates a broad spectrum of biological activities, including:
- Anticancer Activity : Pyrazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. The incorporation of thiazole enhances this potential by improving the compound's ability to interact with cellular targets involved in tumor growth and proliferation .
- Anti-inflammatory Properties : Compounds containing thiazole rings are known for their anti-inflammatory effects. Methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate may inhibit pathways leading to inflammation, potentially offering therapeutic benefits in conditions like arthritis or inflammatory bowel disease .
- Antioxidant Activity : The compound may possess antioxidant properties due to the presence of the pyrazole ring, which can scavenge free radicals and protect cells from oxidative stress.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves:
- Formation of the Pyrazole Moiety : The synthesis begins with the preparation of the 3,5-dimethylpyrazole ring through condensation reactions involving appropriate aldehydes and hydrazines.
- Thiazole Ring Formation : This involves cyclization reactions that incorporate sulfur into the thiazole structure, often using thioketones or thioamides as starting materials.
- Final Coupling Reaction : The final step is the coupling of the pyrazole derivative with the thiazole component via amide bond formation.
Potential Applications in Drug Discovery
Given its structural characteristics and biological activities, this compound can serve as a valuable scaffold for drug development:
- Lead Compound Development : As a lead compound in medicinal chemistry, modifications can be made to enhance efficacy and reduce toxicity.
- Targeted Drug Design : The specific interactions facilitated by the compound's structure can be exploited for designing targeted therapies against specific diseases such as cancer or inflammatory disorders.
Mechanism of Action
The mechanism of action of methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole-Pyrazole/Triazole Hybrids
The compound shares structural motifs with 4-(4-aryl)-2-(5-(4-fluorophenyl)-3-(triazolyl/pyrazolyl)thiazoles described in . Key comparisons include:
Key Observations :
- The target compound lacks fluorine substituents, which may reduce electronegativity compared to compounds 4 and 3. This could influence solubility or binding interactions in biological systems.
- The pyrazole-propanoyl amide chain in the target compound may enhance conformational flexibility compared to the rigid triazolyl-dihydropyrazole motif in compounds 4 and 5 .
Hydrogen Bonding and Crystal Packing
emphasizes hydrogen bonding’s role in molecular aggregation.
Computational and Crystallographic Tools
Structural characterization of similar compounds relies on:
Biological Activity
Methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis methods, biological evaluations, and relevant case studies.
Chemical Structure and Properties
Chemical Formula : CHNOS
Molecular Weight : 378.45 g/mol
IUPAC Name : this compound
The compound features a thiazole ring, a pyrazole moiety, and an ester functional group, contributing to its diverse chemical reactivity and potential biological interactions.
Anticancer Activity
Recent studies have shown that compounds containing thiazole and pyrazole derivatives exhibit significant anticancer properties. For instance, research indicates that similar structures can inhibit tumor growth by inducing apoptosis in cancer cells through various pathways such as the mitochondrial pathway and caspase activation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies suggest that thiazole derivatives can effectively inhibit bacterial growth, particularly against Gram-positive bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .
Enzyme Inhibition
This compound has shown potential as an inhibitor of certain enzymes linked to disease processes. For example, enzyme assays indicate that it may inhibit dihydrofolate reductase (DHFR), which is crucial in the synthesis of nucleic acids .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
- Formation of the Pyrazole Ring : Utilizing 3,5-dimethyl-1H-pyrazole as a starting material.
- Thiazole Synthesis : Coupling the pyrazole derivative with thiazole precursors.
- Final Esterification : Reacting the intermediate with methyl carboxylate to obtain the final product.
Case Study 1: Anticancer Evaluation
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various thiazole derivatives and evaluated their cytotoxicity against human cancer cell lines. The results indicated that this compound exhibited IC values comparable to established chemotherapeutics .
Case Study 2: Antimicrobial Testing
A comparative study on the antimicrobial efficacy of thiazole derivatives highlighted that this compound showed potent activity against Staphylococcus aureus with an MIC of 32 µg/mL .
Q & A
Basic Research Questions
Q. How can researchers design a robust synthesis route for this compound, considering its thiazole and pyrazole moieties?
- Methodological Answer : A multi-step synthesis approach is recommended. Begin with cyclocondensation reactions to form the thiazole core, followed by functionalization of the pyrazole ring. For example, coupling 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl chloride with the amino-thiazole intermediate under anhydrous conditions (e.g., DCM, DIPEA) . Optimize reaction parameters (temperature, solvent polarity) to minimize side products. Validate intermediates via LC-MS and H NMR at each stage .
Q. What analytical techniques are critical for characterizing purity and structural integrity?
- Methodological Answer : Use orthogonal analytical methods:
- Purity : HPLC with UV/Vis detection (C18 column, gradient elution) and mass spectrometry for low-level impurities .
- Structural Confirmation : H/C NMR for functional group assignment, X-ray crystallography for absolute configuration (if crystalline), and FTIR for amide/thiazole vibrational modes .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodological Answer : Prioritize in vitro assays targeting enzymes/receptors linked to the thiazole-pyrazole pharmacophore (e.g., kinase inhibition, antimicrobial activity). Use dose-response curves (IC/EC) and include positive controls (e.g., known inhibitors). For cytotoxicity, employ MTT assays on human cell lines (e.g., HEK293) to establish selectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer : Apply statistical meta-analysis to identify assay-specific variables (e.g., pH, cell line variability). For instance, if antiproliferative activity differs between 2D vs. 3D cell models, use transcriptomics to compare gene expression profiles under both conditions. Validate findings with orthogonal assays (e.g., CRISPR knockdown of putative targets) .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?
- Methodological Answer : Synthesize analogs with systematic modifications (e.g., methyl group removal on pyrazole, phenyl ring substitution). Test analogs in parallel using high-throughput screening. Pair experimental data with computational docking (AutoDock Vina, GOLD) to map binding interactions. Cross-reference with crystallographic data from related thiazole derivatives .
Q. How can environmental fate studies be designed to assess ecological risks?
- Physicochemical Properties : Measure logP (octanol-water partitioning), hydrolysis half-life (pH 5–9), and photostability (UV irradiation).
- Biotic Transformations : Use soil microcosms to track degradation metabolites via LC-HRMS.
- Ecotoxicology : Test acute/chronic effects on model organisms (Daphnia magna, Arabidopsis thaliana) under OECD guidelines .
Q. What experimental designs minimize bias in long-term stability studies?
- Main Plots : Storage conditions (e.g., temperature, humidity).
- Subplots : Timepoints (0, 3, 6, 12 months).
- Replicates : Four independent batches.
Analyze degradation products via UPLC-QTOF and apply ANOVA to identify significant stability trends.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
